4-Chlorofuro[2,3-d]pyridazine

Catalog No.
S12229649
CAS No.
M.F
C6H3ClN2O
M. Wt
154.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorofuro[2,3-d]pyridazine

Product Name

4-Chlorofuro[2,3-d]pyridazine

IUPAC Name

4-chlorofuro[2,3-d]pyridazine

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

InChI

InChI=1S/C6H3ClN2O/c7-6-4-1-2-10-5(4)3-8-9-6/h1-3H

InChI Key

RBVQTUWMTOKWBI-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CN=NC(=C21)Cl

4-Chlorofuro[2,3-d]pyridazine (CAS 14757-81-4) is a highly reactive bicyclic heteroaromatic building block characterized by a furan ring fused to a pyridazine core, with a labile chlorine atom at the C4 position. In medicinal chemistry and industrial scale-up, it serves as a critical electrophilic scaffold for nucleophilic aromatic substitution (SNAr) reactions, particularly in the synthesis of targeted kinase inhibitors and Smoothened (Smo) antagonists [1]. The electron-deficient nature of the pyridazine ring activates the C4-chloride, allowing for efficient displacement by amines and other nucleophiles under mild conditions. This structural motif offers distinct hydrogen-bonding profiles and reduced lipophilicity compared to traditional phthalazine or quinazoline scaffolds, making it a priority selection for optimizing the pharmacokinetic properties of advanced pharmaceutical intermediates [2].

Research Fit

Scaffold Fused furo[2,3-d]pyridazine core for kinase inhibitor and bioactive molecule synthesis
Reactive Handle 4-Chloro substituent enables regioselective cross-coupling and nucleophilic aromatic substitution
Library Design Single diversification point supports focused compound library generation with consistent properties

Substituting 4-chlorofuro[2,3-d]pyridazine with common analogs like 4-chlorophthalazine or 4-chlorothieno[2,3-d]pyridazine fundamentally alters the downstream physicochemical and binding properties of the resulting active pharmaceutical ingredients. The furan oxygen acts as a critical hydrogen-bond acceptor, which is absent in the carbocyclic phthalazine core, directly impacting the binding affinity in the ATP-binding pocket of kinases such as VEGFR and PDGFR [1]. Furthermore, compared to the thieno[2,3-d]pyridazine analog, the furan-fused system exhibits lower lipophilicity and a smaller van der Waals radius, significantly modifying the aqueous solubility of the final drug candidate. Utilizing the 4,7-dichloro derivative instead of this mono-chloro variant introduces competing reactive sites, necessitating complex regioselective control during synthesis and reducing overall yield in mono-substitution workflows [2].

Substitution Risk

Unsubstituted furo[2,3-d]pyridazine Lacks halogen handle for diversification; may not support regioselective elaboration
4,7-Dichloro analog Additional reactive site may lead to competing reactions and complex product mixtures

C4-Position Reactivity and Mono-Substitution Yield

In the synthesis of mono-aminated kinase inhibitor precursors, 4-chlorofuro[2,3-d]pyridazine provides a single, highly activated electrophilic site for SNAr reactions. When compared to the 4,7-dichloro-furo[2,3-d]pyridazine baseline, which requires stringent stoichiometric and temperature controls to prevent over-substitution, the mono-chloro scaffold achieves >92% yield of the desired mono-substituted product under standard amination conditions. In contrast, the di-chloro analog typically yields 65-75% of the target mono-adduct due to the formation of di-substituted byproducts and requires additional chromatographic purification steps [1].

Evidence DimensionMono-substitution reaction yield
Target Compound Data>92% yield (single reactive site)
Comparator Or Baseline4,7-dichloro-furo[2,3-d]pyridazine (65-75% yield)
Quantified Difference17-27% higher yield with elimination of regioisomeric byproducts
ConditionsSNAr amination with primary/secondary amines, DIPEA, 80 degrees Celsius

Eliminates the need for complex regioselective control and costly purification, making it the optimal choice for scaling up mono-substituted derivatives.

Melting Point
Cross-study comparable
108 °C vs 118 °C
−10 °C
Lower crystal lattice energy may improve solubility
Solid state thermal analysis

Scaffold Lipophilicity (clogP) and Aqueous Solubility Impact

The incorporation of the furan-fused pyridazine core significantly modulates the physicochemical properties of downstream APIs compared to heavier, more lipophilic scaffolds. Comparative profiling reveals that 4-chlorofuro[2,3-d]pyridazine exhibits a calculated logP (clogP) approximately 0.8 to 1.1 units lower than its sulfur-containing analog, 4-chlorothieno[2,3-d]pyridazine, and up to 1.2 units lower than 4-chlorophthalazine. This reduction in lipophilicity translates to enhanced aqueous solubility of the resulting inhibitor constructs, a critical parameter for oral bioavailability in early-stage drug development [1].

Evidence DimensionScaffold lipophilicity (clogP reduction)
Target Compound DataclogP ~0.8-1.1 units lower than thieno analog
Comparator Or Baseline4-chlorothieno[2,3-d]pyridazine and 4-chlorophthalazine
Quantified Difference0.8 to 1.2 log units lower lipophilicity
Conditionsin silico clogP calculation and comparative aqueous solubility modeling

Procuring the furo-fused scaffold directly addresses solubility bottlenecks in drug discovery, avoiding the highly lipophilic properties common to phthalazine-based inhibitors.

Lipophilicity (LogP)
Cross-study comparable
XLogP3-AA 1.2 vs 2.53
−1.33 log units
Lower lipophilicity may support aqueous solubility and reduce off-target risk
Computed values

Hydrogen-Bond Acceptor Density and Target Binding

The oxygen atom within the furo[2,3-d]pyridazine system provides a critical hydrogen-bond acceptor that is structurally absent in carbocyclic analogs. SAR studies on derived kinase inhibitors demonstrate that the furan oxygen can engage in water-mediated hydrogen bonding with the kinase hinge region. Derivatives synthesized from 4-chlorofuro[2,3-d]pyridazine display up to a 3- to 5-fold improvement in target binding affinity (IC50) compared to identical derivatives synthesized from 4-chlorophthalazine, where this specific interaction is impossible [1].

Evidence DimensionTarget binding affinity (IC50 improvement in derivatives)
Target Compound Data3- to 5-fold higher affinity (due to furan oxygen H-bonding)
Comparator Or Baseline4-chlorophthalazine derivatives (lacking H-bond acceptor)
Quantified Difference3- to 5-fold improvement in IC50 for target kinases
ConditionsEnzymatic kinase inhibition assays (e.g., VEGFR2)

Justifies the selection of the furo-pyridazine scaffold over cheaper phthalazines when optimizing the potency of targeted therapeutics.

H‑Bond Acceptors
Class-level inference
3 (target) vs 2 (parent)
+1
Additional acceptor may contribute to halogen bonding interactions; requires model validation
Computed by Cactvs; class-level attribution
Polar Surface Area
Cross-study comparable
38.9 Ų vs 38.92 Ų
Δ 0.02 Ų
Consistent polarity profile may support membrane permeability modeling
Computed values

Synthesis of VEGFR and PDGFR Kinase Inhibitors

Leveraging the specific hydrogen-bonding capability of the furan oxygen and the highly reactive C4-chloride, this compound is the premier starting material for developing potent angiogenesis inhibitors. It directly supports the synthesis of analogs where the furo[2,3-d]pyridazine core is essential for optimal hinge-region binding, outperforming phthalazine alternatives [1].

Development of Smoothened (Smo) Receptor Antagonists

The scaffold's favorable lipophilicity profile makes it highly suitable for synthesizing orally bioavailable Smoothened antagonists for oncology research. The mono-chloro functionality allows for precise, high-yield coupling with complex piperazine or aniline derivatives without the risk of over-substitution seen in di-chloro variants [2].

Library Generation for High-Throughput Screening (HTS)

Due to its clean, single-site SNAr reactivity, 4-chlorofuro[2,3-d]pyridazine is ideal for automated parallel synthesis. It enables the rapid generation of diverse heteroaryl libraries with high purity, minimizing the need for intermediate purification before biological screening [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold library synthesis
Single chlorine vector for regioselective diversification
Kinase panel screening and selectivity profiling
Palladium-catalyzed cross-coupling studies
4‑Chloro leaving group for Suzuki‑Miyaura or Buchwald‑Hartwig reactions
Reaction yield and selectivity optimization
Fragment-based drug discovery (FBDD) campaigns
Low molecular weight and single elaboration vector
Binding pocket exploration and SAR expansion
Inflammation and oncology target research
Pyridazine core for kinase and COX‑2 target engagement
Cell-based target engagement and pathway modulation assays

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

153.9933904 g/mol

Monoisotopic Mass

153.9933904 g/mol

Heavy Atom Count

10

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